2,4-Di-tert-butyl-6-dimethylaminomethyl-phenol
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Overview
Description
2,4-Di-tert-butyl-6-dimethylaminomethyl-phenol is a hindered phenolic compound known for its antioxidant properties. It is commonly used to stabilize various materials, including lubricants, rubber, synthetic resins, gasoline, and oils . The compound’s molecular formula is C17H29NO, and it has a molecular weight of 263.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-dimethylaminomethyl-phenol typically involves the condensation of phenol with 2,6-di-tert-butylphenol, followed by a reaction with dimethylamine . The reaction conditions often include the use of formaldehyde as a reagent and may require specific temperature and pressure settings to optimize yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-6-dimethylaminomethyl-phenol undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.
Esterification and Alkylation: These reactions occur under acidic conditions, leading to the formation of esters and alkylated products.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, dimethylamine, and various acids and bases. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various esters, alkylated phenols, and oxidation products such as quinones .
Scientific Research Applications
2,4-Di-tert-butyl-6-dimethylaminomethyl-phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-6-dimethylaminomethyl-phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage . This action is facilitated by the phenolic hydroxyl group and the steric hindrance provided by the tert-butyl groups .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another hindered phenolic compound with similar antioxidant properties.
2,6-Di-tert-butyl-4-methoxyphenol: Known for its use as an antioxidant in various applications.
2,6-Di-tert-butylphenol: A simpler phenolic compound with antioxidant properties.
Uniqueness
2,4-Di-tert-butyl-6-dimethylaminomethyl-phenol is unique due to the presence of the dimethylaminomethyl group, which enhances its antioxidant properties and makes it more effective in stabilizing various materials .
Properties
CAS No. |
32857-07-1 |
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Molecular Formula |
C17H29NO |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C17H29NO/c1-16(2,3)13-9-12(11-18(7)8)15(19)14(10-13)17(4,5)6/h9-10,19H,11H2,1-8H3 |
InChI Key |
HKFRBBJLBRGTLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN(C)C |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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